molecular formula C12H11I3N2O4 B116995 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid CAS No. 21656-26-8

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

Cat. No.: B116995
CAS No.: 21656-26-8
M. Wt: 627.94 g/mol
InChI Key: RSYPDFSNPVTGBJ-UHFFFAOYSA-N
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Description

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid is a complex organic compound characterized by its multiple functional groups and aromatic structure. It contains three iodine atoms, making it highly significant in various chemical and biological applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid involves multiple steps, starting with the iodination of a benzoic acid derivative. The process typically includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acetylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and binding affinity to various biomolecules. The compound’s effects are mediated through its ability to form stable complexes and undergo specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYPDFSNPVTGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944257
Record name 3-[Acetyl(methyl)amino]-5-[hydroxy(methylimino)methyl]-2,4,6-triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21656-26-8
Record name 3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21656-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Acetyl(methyl)amino]-5-[hydroxy(methylimino)methyl]-2,4,6-triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid
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